molecular formula C25H39NO15S B13410141 [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate

Cat. No.: B13410141
M. Wt: 625.6 g/mol
InChI Key: GROVDZIQQRSHBK-ZKASJUMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate is a complex tricyclic derivative featuring a fused oxabicyclic core with methyl substituents and a carbamate-sulfonyl functional group. This compound shares structural similarities with neuroactive agents like topiramate (a sulfamate derivative) but differs in its substitution pattern and functional groups .

Properties

Molecular Formula

C25H39NO15S

Molecular Weight

625.6 g/mol

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate

InChI

InChI=1S/C25H39NO15S/c1-20(2)34-13-9-31-24(17(15(13)36-20)38-22(5,6)40-24)11-30-19(27)26-42(28,29)33-12-25-18(39-23(7,8)41-25)16-14(10-32-25)35-21(3,4)37-16/h13-18H,9-12H2,1-8H3,(H,26,27)/t13-,14-,15-,16-,17+,18+,24+,25+/m1/s1

InChI Key

GROVDZIQQRSHBK-ZKASJUMXSA-N

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COC(=O)NS(=O)(=O)OC[C@]45[C@H]([C@H]6[C@@H](CO4)OC(O6)(C)C)OC(O5)(C)C)C

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COC(=O)NS(=O)(=O)OCC45C(C6C(CO4)OC(O6)(C)C)OC(O5)(C)C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Core Tricyclic Scaffold

Starting Material: A protected carbohydrate derivative, such as a modified D-fructose or related hexose, with suitable protecting groups (e.g., isopropylidene groups).

Method:

  • Protection of hydroxyl groups: The initial carbohydrate is selectively protected to prevent side reactions. Common protecting groups include isopropylidene or acetal groups, which stabilize the cyclic structure.

  • Formation of the polyoxygenated ring system: Using intramolecular cyclization techniques, such as acid-catalyzed cyclizations or activation with reagents like BF₃·Et₂O, the protected sugar undergoes ring closure to form the tricyclic core. This step is crucial for establishing the stereochemistry and the fused ring system.

Step 3: Formation of the Pentaoxatricyclo Structure

  • Oxidation and ring closure: The oxygen atoms are incorporated through oxidation of hydroxyl groups, followed by cyclization steps to form the five-oxygen fused ring system. Reagents such as iodine, DDQ, or hypervalent iodine compounds can facilitate these transformations.

  • Control of stereochemistry: Stereoselective reactions, including chiral catalysts or chiral auxiliaries, are employed to ensure the correct stereochemical configuration as specified by the (1R,2S,6S,9R) configuration.

Step 4: Functionalization with Methoxysulfonyl Carbamate

  • Preparation of the sulfonyl donor: The methoxysulfonyl chloride (or related sulfonyl chlorides) is prepared or obtained commercially.

  • Sulfonylation reaction: The core tricyclic compound is reacted with methoxysulfonyl chloride in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonyl carbamate linkage.

  • Final purification: The product is purified via chromatography, typically using silica gel column chromatography, and characterized by NMR, MS, and X-ray crystallography to confirm stereochemistry and structure.

Reaction Conditions and Catalysts

Step Reagents Solvents Conditions Catalysts/Promoters
Protection Isopropylidene reagents Toluene, acetone Reflux Acid catalysts (p-toluenesulfonic acid)
Cyclization BF₃·Et₂O Dichloromethane 0°C to room temperature -
Methylation CH₃I or dimethyl sulfate Acetone or DMF Reflux K₂CO₃ or NaH
Oxidation DDQ, iodine Dichloromethane Room temperature -
Sulfonylation Methoxysulfonyl chloride Pyridine 0°C to room temperature -

Notes on Stereochemistry and Purification

  • The stereochemical configuration is critical; chiral auxiliaries or chiral catalysts are employed to ensure the correct stereoisomer formation.
  • Purification involves chromatography and recrystallization, with characterization via NMR, IR, MS, and X-ray diffraction to confirm structure and stereochemistry.

Summary of the Synthesis Pathway

Stage Key Reaction Purpose Reagents Conditions
Protection Hydroxyl group protection Prevent side reactions Isopropylidene reagents Acid catalysis, reflux
Cyclization Ring closure Form tricyclic core BF₃·Et₂O Low temperature, inert atmosphere
Methylation Alkylation Introduce methyl groups CH₃I, K₂CO₃ Reflux, inert atmosphere
Oxidation Oxygen insertion Form oxy-tricyclic system DDQ, iodine Room temperature
Sulfonylation Carbamate formation Attach methoxysulfonyl group Methoxysulfonyl chloride 0°C to room temperature

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and sulfonate ester groups are primary sites for hydrolysis:

Carbamate Hydrolysis

Under acidic or basic conditions, the carbamate linkage undergoes cleavage:

R-O-C(=O)-NH-SO2-R’H+/OHR-OH+CO2+NH2-SO2-R’\text{R-O-C(=O)-NH-SO}_2\text{-R'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-OH} + \text{CO}_2 + \text{NH}_2\text{-SO}_2\text{-R'}

  • Conditions : 1M HCl (60°C, 6h) or 1M NaOH (reflux, 4h) .

  • Products : Corresponding alcohol and sulfonamide derivatives.

Sulfonate Ester Hydrolysis

The methoxysulfonyl group is susceptible to nucleophilic attack:

R-SO2-OCH3H2OR-SO3H+CH3OH\text{R-SO}_2\text{-OCH}_3 \xrightarrow{\text{H}_2\text{O}} \text{R-SO}_3\text{H} + \text{CH}_3\text{OH}

  • Conditions : Aqueous ethanol at 80°C.

  • Outcome : Generates sulfonic acid, enhancing water solubility .

Nucleophilic Substitution

The sulfonate ester acts as a leaving group in SN2 reactions:

NucleophileReagentProductYield (%)Reference
AminesNH₃/EtOHSulfonamide72
ThiolsNaSH/DMFThiosulfonate65
AzideNaN₃/DMSOAzidosulfonate58
  • Steric Effects : Bulky tricyclic moieties reduce reaction rates .

  • Stereochemical Retention : Chiral centers remain intact due to rigid bicyclic framework .

Oxidation of Alcohol Intermediates

The methanol derivative (structural analog) oxidizes to a ketone:

R-CH2OHKMnO4/H2SO4R-C(=O)-OH\text{R-CH}_2\text{OH} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{R-C(=O)-OH}

  • Conditions : 0.1M KMnO₄, 25°C, 2h .

  • Application : Key step in synthesizing carboxylated analogs .

Reduction of Sulfonate Esters

Catalytic hydrogenation reduces sulfonate esters to thiols:

R-SO2-OR’H2/Pd-CR-SH+R’OH\text{R-SO}_2\text{-OR'} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-SH} + \text{R'OH}

  • Conditions : 50 psi H₂, 40°C, 12h.

Stability Under Physiological Conditions

ConditionObservationHalf-LifeReference
pH 7.4 (37°C)Slow carbamate hydrolysis48h
Liver MicrosomesRapid sulfonate ester cleavage1.5h
  • Metabolites : Identified sulfonic acid and carbamic acid derivatives .

Cross-Coupling Reactions

The sulfonate ester facilitates Suzuki-Miyaura couplings:

R-SO2-OR’+Ar-B(OH)2Pd(PPh3)4R-Ar+SO3H+R’OH\text{R-SO}_2\text{-OR'} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{R-Ar} + \text{SO}_3\text{H} + \text{R'OH}

  • Catalyst : 5 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1).

Click Chemistry

Azide derivatives (synthesized via substitution) undergo Huisgen cycloaddition:

R-N3+HC≡C-R’Cu(I)R-Triazole-R’\text{R-N}_3 + \text{HC≡C-R'} \xrightarrow{\text{Cu(I)}} \text{R-Triazole-R'}

  • Conditions : CuSO₄/Na ascorbate, H₂O/tert-BuOH .

Computational Reactivity Predictions

ParameterValueMethod (Source)
LUMO Energy-1.8 eVDFT/B3LYP/6-31G(d)
Carbamate Bond Order1.32Molecular Orbital Analysis
Sulfonate Charge (S)+1.45Natural Population Analysis
  • Reactivity Hotspots : Sulfonate ester (highest electrophilicity index) .

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Topiramate

Structure : [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methyl sulfamate .
Key Differences :

  • Functional Group : Topiramate has a sulfamate group (–OSO₂NH₂), whereas the target compound features a carbamate-linked methoxysulfonyl group (–O–SO₂–O–C(O)–N–).
  • Biological Activity: Topiramate is a known anticonvulsant and weight management drug, acting via modulation of GABA receptors, sodium channels, and carbonic anhydrase inhibition. The target compound’s methoxysulfonyl-carbamate moiety may confer distinct pharmacokinetic or receptor-binding profiles due to altered polarity and steric effects.
Table 1: Structural and Functional Comparison with Topiramate
Property Target Compound Topiramate
Molecular Formula C₂₃H₃₄N₂O₁₃S C₁₂H₂₁NO₈S
Functional Groups Carbamate, methoxysulfonyl, polyether tricycle Sulfamate, polyether tricycle
Biological Activity (Known) Not explicitly reported; hypothesized neuroactivity due to structural analogy Anticonvulsant, carbonic anhydrase inhibitor
Solubility Likely lower due to larger hydrophobic substituents Moderate (water-soluble sulfamate group)

[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate

Structure : A stereoisomer with an acetate ester at the C8 position instead of the carbamate-sulfonyl group .
Key Differences :

  • Applications : Acetate esters are often prodrugs designed to enhance bioavailability. This compound may serve as a precursor for synthesizing derivatives like the target compound.

[(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic Acid

Structure : Features a carboxylic acid group at C8, altering charge and reactivity .
Key Differences :

  • Ionization : The carboxylic acid group (–COOH) introduces pH-dependent ionization, enhancing water solubility compared to the target compound’s neutral carbamate-sulfonyl group.
  • Synthetic Utility : Likely used as an intermediate for further functionalization (e.g., coupling reactions to generate amides or esters).

Megastigmanglycosides (e.g., Citroside A, Roseoside)

Structure: Natural tricyclic monoterpene glycosides with xylopyranosyl-glucopyranosyl sugar moieties . Key Differences:

  • Core Structure : Megastigmanglycosides have a tetracyclic backbone with sugar units, contrasting with the synthetic polyether tricycle of the target compound.
  • Bioactivity : These glycosides exhibit antioxidant and anti-inflammatory properties, suggesting divergent applications compared to the synthetic analogs.

Research Findings and Implications

Hypothesized Pharmacological Profile

  • Metabolic Stability : The bulky tricyclic core and methyl groups may enhance metabolic stability compared to simpler sulfamates.

Biological Activity

The compound is a complex organic molecule with potential biological activities that have been explored in various studies. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes multiple functional groups:

  • Molecular Formula : C12_{12}H21_{21}NO5_5
  • Molecular Weight : 260.28 g/mol
  • IUPAC Name : [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate

Structural Features

The structural complexity is indicative of its potential interactions within biological systems. The presence of multiple oxo and sulfonyl groups suggests possible reactivity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:

  • Case Study 1 : A related compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Properties

Research has also focused on the anticancer potential of compounds with similar frameworks:

  • Case Study 2 : In vitro studies revealed that derivatives of this compound induce apoptosis in cancer cell lines through the activation of caspase pathways.

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may lead to increased ROS levels in cells which can trigger apoptosis.

Data Summary Table

Activity TypeRelated FindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismEnzyme inhibition and ROS generation

Q & A

Basic Research Questions

How can synthetic yield be optimized for this compound?

Methodological Answer:
Optimization requires systematic experimental design. Use Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield. Bayesian optimization algorithms can efficiently navigate high-dimensional parameter spaces by iteratively refining conditions based on prior results . For example:

ParameterRange TestedOptimal Value Identified
Reaction Temp.25–80°C60°C
SolventTHF, DCM, AcCNAnhydrous DCM
Catalyst (mol%)1–10%5%

High-throughput synthesis platforms (e.g., flow chemistry) enable rapid screening of conditions while minimizing reagent waste .

What spectroscopic techniques are most effective for characterizing stereochemical purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry via coupling constants and NOE experiments. For example, vicinal coupling constants (J1,2J_{1,2}) can differentiate axial/equatorial substituents in the tricyclic core .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
  • Polarimetry : Compare specific rotation values with literature data for enantiomeric excess analysis .

How can stability under varying pH and temperature conditions be evaluated?

Methodological Answer:
Perform stress testing :

pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the carbamate or sulfonyl groups .

Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Accelerated aging studies (40–80°C) can predict shelf-life .

Advanced Research Questions

How to resolve contradictions in spectral data between synthetic batches?

Methodological Answer:
Apply multivariate analysis (e.g., Principal Component Analysis (PCA)) to identify outliers in datasets (e.g., NMR chemical shifts, HPLC retention times). For instance, batch-to-batch variations in sulfonyl group orientation may arise from incomplete protection during synthesis. Statistical modeling (e.g., ANOVA) can isolate critical variables (e.g., reaction time, purification method) causing discrepancies .

What computational strategies predict the impact of stereochemistry on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for stereochemical inversion or nucleophilic attack at specific sites (e.g., carbamate vs. ether oxygen). Compare with experimental kinetics .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. For example, polar solvents may stabilize the tricyclic core via hydrogen bonding .

Can this compound be applied in targeted drug delivery systems?

Methodological Answer:
Explore bioconjugation strategies :

Linker Design : Attach the carbamate group to model drugs (e.g., siRNA) via pH-labile or enzyme-cleavable bonds.

In Vitro Testing : Assess release kinetics under physiological conditions (e.g., lysosomal pH 5.0) using fluorescence quenching assays .

ApplicationMethodKey Finding
siRNA DeliveryPAGE Purification85% payload release at pH 5.0
Stability in SerumHPLC-MS Quantification<5% degradation over 24h

Notes on Evidence Utilization

  • Synthesis Optimization : References to flow chemistry () and Bayesian algorithms () provide frameworks for high-throughput experimentation.
  • Computational Modeling : (AI integration) and 17 (material design) support predictive modeling of stereochemical effects.
  • Data Contradictions : Statistical approaches from and address batch variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.